![molecular formula C12H21N5 B1355007 4-[4-(ピリミジン-2-イル)ピペラジン-1-イル]ブタン-1-アミン CAS No. 33386-20-8](/img/structure/B1355007.png)
4-[4-(ピリミジン-2-イル)ピペラジン-1-イル]ブタン-1-アミン
概要
説明
“4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine” is a chemical compound with the formula C₁₂H₂₁N₅ . It is also known as a subclass of chemical compounds .
Molecular Structure Analysis
The molecular weight of “4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine” is 235.3291 dalton . The canonical SMILES representation is C1CN (CCN1CCCCN)C2=NC=CC=N2 .科学的研究の応用
ペプチドのカルボキシル基の誘導体化試薬
この化合物は、ペプチドのカルボキシル基の誘導体化試薬として使用できます . このプロセスは、ホスホペプチドの分光光度分析において非常に重要です .
合成の出発試薬
これは、他の複雑な化合物の合成のための出発試薬として役立ちます。 たとえば、これは3-{(4-(ピリミジン-2-イル)ピペラジン-1-イル)メチル}-1H-ピロロ[2,3-b]ピリジンの合成に使用されます .
ジヒドロ葉酸レダクターゼ(DHFR)の阻害
この化合物は、テトラヒドロ葉酸合成経路に関与する酵素であるジヒドロ葉酸レダクターゼ(DHFR)を阻害することがわかっています . この阻害は、抗腫瘍効果をもたらす可能性があります .
白血病の治療薬
この化合物は、白血病の治療に使用される治療薬であるイマチニブと構造的に類似しています . イマチニブは、タンパク質にリン酸基を付加できる酵素であるチロシンキナーゼの活性を特異的に阻害し、多くの細胞プロセスにおいて重要な役割を果たします .
新薬の研究開発
この化合物は、その独自の構造と特性により、新薬の研究開発に使用できます。 さまざまな生物学的標的に対する相互作用能力により、創薬において貴重なツールとなります .
研究目的の化学物質
この化合物は、化学物質として、さまざまな研究分野で使用できます。 その独自の構造と特性により、研究者にとって貴重なツールとなります .
作用機序
Target of Action
Compounds with similar structures have been used as derivatization reagents for carboxyl groups on peptides , suggesting potential interactions with peptide-based targets.
Mode of Action
These groups are known to form hydrogen bonds with target molecules, potentially altering their function .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Result of Action
Similar compounds have been observed to cause loss of cell viability in certain cell lines , suggesting potential cytotoxic effects.
将来の方向性
生化学分析
Biochemical Properties
4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity. For example, it may bind to certain enzymes, altering their conformation and affecting their catalytic activity. Additionally, 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine can interact with proteins involved in cell signaling pathways, modulating their function and impacting downstream signaling events .
Cellular Effects
The effects of 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine can impact cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites through specific pathways .
Molecular Mechanism
The molecular mechanism of action of 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors or enzymes, leading to conformational changes that either inhibit or activate their function. For example, it may act as an inhibitor of certain enzymes, reducing their catalytic activity and affecting the overall metabolic flux. Additionally, 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine can influence gene expression by modulating the activity of transcription factors, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term exposure to 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on cellular function and metabolic activity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired effects without causing toxicity .
Metabolic Pathways
4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of specific metabolites. For example, it may enhance or inhibit the activity of enzymes involved in glycolysis or the citric acid cycle, affecting the overall energy production and metabolic balance within cells .
Transport and Distribution
The transport and distribution of 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting metabolic processes and energy production .
特性
IUPAC Name |
4-(4-pyrimidin-2-ylpiperazin-1-yl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5/c13-4-1-2-7-16-8-10-17(11-9-16)12-14-5-3-6-15-12/h3,5-6H,1-2,4,7-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQAUSHJSHIVAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCN)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10511192 | |
| Record name | 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10511192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33386-20-8 | |
| Record name | 4-(2-Pyrimidinyl)-1-piperazinebutanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33386-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10511192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Piperazinebutanamine, 4-(2-pyrimidinyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details












試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

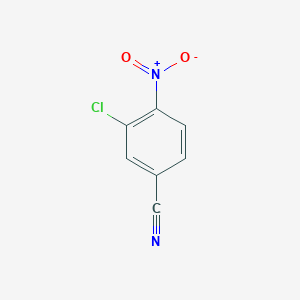
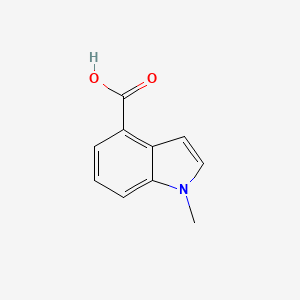
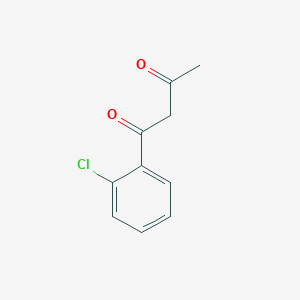
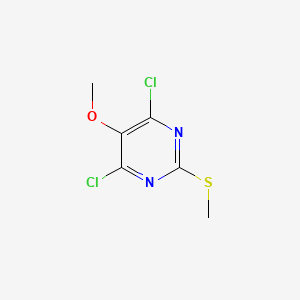
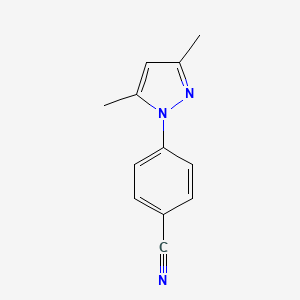








![Methyl imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1354972.png)